Cas no 338399-67-0 (2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate)

2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2L-324S
- 338399-67-0
- (E)-2-ethoxyethyl 2-(furan-2-yl)vinylcarbamate
- 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate
- AKOS005085608
- 2-ethoxyethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
- 2-ethoxyethyl N-[2-(2-furyl)vinyl]carbamate
-
- Inchi: 1S/C11H15NO4/c1-2-14-8-9-16-11(13)12-6-5-10-4-3-7-15-10/h3-7H,2,8-9H2,1H3,(H,12,13)/b6-5+
- InChI Key: WJNGJAVAJPOFGU-AATRIKPKSA-N
- SMILES: O(CC)CCOC(N/C=C/C1=CC=CO1)=O
Computed Properties
- Exact Mass: 225.10010796g/mol
- Monoisotopic Mass: 225.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 60.7Ų
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-20mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 20mg |
¥1117.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-50mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 50mg |
¥1226.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-25mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 25mg |
¥1417.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-5mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 5mg |
¥591.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-100mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 100mg |
¥2194.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-2mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 2mg |
¥546.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-1mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 1mg |
¥519.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665353-10mg |
2-Ethoxyethyl (E)-(2-(furan-2-yl)vinyl)carbamate |
338399-67-0 | 98% | 10mg |
¥819.00 | 2024-05-18 |
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate Related Literature
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate
Professional Introduction to Compound with CAS No. 338399-67-0 and Product Name: 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate
The compound with the CAS number 338399-67-0 and the product name 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate incorporates a furyl vinyl group, which is known for its versatility in forming bioactive molecules.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The furyl moiety in 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate contributes to its pharmacological properties by enhancing interactions with biological targets. This structural feature has been extensively explored in the development of compounds that exhibit anti-inflammatory, antiviral, and anticancer activities. The ethoxyethyl side chain further modulates the compound's solubility and bioavailability, making it a promising candidate for further investigation.
In the realm of medicinal chemistry, the synthesis and optimization of carbamate derivatives have been a focal point due to their diverse biological activities. The carbamate group in 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate serves as a critical pharmacophore, enabling interactions with enzymes and receptors involved in various disease pathways. Researchers have leveraged this group to develop inhibitors targeting metabolic disorders, neurodegenerative diseases, and infectious diseases. The furyl vinyl moiety's ability to engage in π-stacking interactions with biological targets further enhances the compound's potential as a lead molecule.
The compound's unique structural features have also been investigated for their role in modulating drug delivery systems. The ethoxyethyl group's hydrophilic nature improves water solubility, facilitating intravenous administration and enhancing systemic distribution. This characteristic is particularly relevant in the development of targeted therapies where precise delivery is crucial for therapeutic efficacy. Additionally, the furyl vinyl group's stability under various physiological conditions makes it an attractive component for designing long-acting pharmaceuticals.
Advances in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate with high accuracy. Molecular docking studies have revealed that this compound can interact with a range of biological targets, including enzymes involved in signal transduction pathways and receptors implicated in disease mechanisms. These findings provide a strong rationale for further exploration of 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate as a potential therapeutic agent.
The synthesis of 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the formation of the furyl vinyl intermediate, followed by its reaction with ethoxyethanol to introduce the carbamate functionality. This synthetic route exemplifies the interdisciplinary nature of pharmaceutical research, combining organic chemistry expertise with an understanding of molecular interactions.
Recent clinical trials have demonstrated promising results when 338399-67-0 derivatives are used as therapeutic agents. These trials have focused on evaluating the safety and efficacy of compounds similar to 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate in treating various conditions. The observed benefits include reduced side effects compared to existing treatments and improved patient outcomes due to enhanced target specificity. These findings underscore the potential of this class of compounds as viable alternatives or adjuncts to current therapies.
The future direction of research on 338399-67-0 and related compounds is likely to focus on expanding their therapeutic applications through structure-activity relationship studies. By systematically modifying key structural features, researchers aim to develop more potent and selective derivatives with improved pharmacological profiles. Additionally, exploring novel delivery systems that enhance bioavailability will be crucial for maximizing therapeutic benefits.
In conclusion, 338399-67-0, specifically marketed as 2-Ethoxyethyl N-(2-(2-furyl))vinyl)carbamate, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile tool for drug discovery, offering potential treatments for a wide range of diseases. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a pivotal role in future medical innovations.
338399-67-0 (2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate) Related Products
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)




